molecular formula C12H20N2O2 B13216824 (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol

(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol

Cat. No.: B13216824
M. Wt: 224.30 g/mol
InChI Key: GMDVUDHSDAQCSU-VXGBXAGGSA-N
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Description

(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclohexanol core with a pyrazole moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through the reduction of cyclohexanone using a reducing agent such as sodium borohydride.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable pyrazole derivative with the cyclohexanol intermediate under basic conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2R) enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole moiety can undergo substitution reactions with electrophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of various alcohol derivatives

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions due to its unique structure. It can also serve as a ligand in the study of receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol
  • (1S,2S)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol
  • (1R,2R)-2-{[1-(methyl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of the isopropyl group on the pyrazole ring. This configuration can lead to different biological activities and interactions compared to its analogs.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

(1R,2R)-2-(1-propan-2-ylpyrazol-4-yl)oxycyclohexan-1-ol

InChI

InChI=1S/C12H20N2O2/c1-9(2)14-8-10(7-13-14)16-12-6-4-3-5-11(12)15/h7-9,11-12,15H,3-6H2,1-2H3/t11-,12-/m1/s1

InChI Key

GMDVUDHSDAQCSU-VXGBXAGGSA-N

Isomeric SMILES

CC(C)N1C=C(C=N1)O[C@@H]2CCCC[C@H]2O

Canonical SMILES

CC(C)N1C=C(C=N1)OC2CCCCC2O

Origin of Product

United States

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